molecular formula C7H9ClN2O3 B2629043 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride CAS No. 1989671-91-1

5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride

Cat. No.: B2629043
CAS No.: 1989671-91-1
M. Wt: 204.61
InChI Key: RZNLOKUSVQXFMZ-UHFFFAOYSA-N
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Description

5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride is a heterocyclic compound that contains both imidazole and oxazine rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both nitrogen and oxygen heteroatoms in its structure imparts unique chemical properties that can be exploited for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an imidazole derivative with an oxazine precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the imidazole or oxazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be employed in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound’s unique properties make it suitable for use in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid hydrochloride
  • 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-8-carboxylic acid
  • 2-formyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride
  • 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine

Uniqueness

5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of both imidazole and oxazine rings. This combination imparts distinct chemical properties that can be leveraged for various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3.ClH/c10-7(11)5-3-8-6-4-12-2-1-9(5)6;/h3H,1-2,4H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNLOKUSVQXFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NC=C(N21)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1989671-91-1
Record name 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride
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